![molecular formula C16H22N4O4S B2574555 4-(dipropylsulfamoyl)-N-(5-methyl-1,3,4-oxadiazol-2-yl)benzamide CAS No. 850936-49-1](/img/structure/B2574555.png)
4-(dipropylsulfamoyl)-N-(5-methyl-1,3,4-oxadiazol-2-yl)benzamide
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Description
The compound “4-(dipropylsulfamoyl)-N-(5-methyl-1,3,4-oxadiazol-2-yl)benzamide” is a complex organic molecule. It contains a benzamide moiety, which is a common component in various pharmaceutical drugs due to its bioactive properties . The molecule also contains a 1,3,4-oxadiazole ring, which is a heterocyclic compound. Compounds containing 1,3,4-oxadiazole rings have been found to exhibit a wide range of biological activities .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the benzamide group, the 1,3,4-oxadiazole ring, and the dipropylsulfamoyl group. These functional groups could potentially influence the compound’s reactivity and interactions with other molecules .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the specific conditions and reagents present. The benzamide and 1,3,4-oxadiazole groups could potentially undergo various chemical reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound, such as its melting point, boiling point, and solubility, would depend on the specific arrangement of its atoms and the nature of its functional groups .Safety And Hazards
Future Directions
properties
IUPAC Name |
4-(dipropylsulfamoyl)-N-(5-methyl-1,3,4-oxadiazol-2-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N4O4S/c1-4-10-20(11-5-2)25(22,23)14-8-6-13(7-9-14)15(21)17-16-19-18-12(3)24-16/h6-9H,4-5,10-11H2,1-3H3,(H,17,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PCDIXBMVMNEARL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CCC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NN=C(O2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(dipropylsulfamoyl)-N-(5-methyl-1,3,4-oxadiazol-2-yl)benzamide |
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